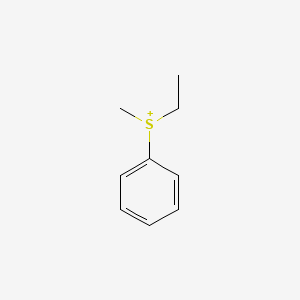
Ethyl(methyl)phenylsulfanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(methyl)phenylsulfanium is an organosulfur compound with the molecular formula C₉H₁₃S⁺. It is a sulfonium ion, which means it contains a positively charged sulfur atom bonded to three organic groups: an ethyl group, a methyl group, and a phenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(methyl)phenylsulfanium can be synthesized through several methods. One common approach involves the reaction of phenylmethylsulfonium salts with ethylating agents. For example, phenylmethylsulfonium iodide can react with ethyl iodide in the presence of a base to form this compound iodide. The reaction typically occurs under mild conditions, such as room temperature, and in a polar solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl(methyl)phenylsulfanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonium ion back to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different sulfonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or thiolates (RS⁻) can participate in substitution reactions.
Major Products
Oxidation: Sulfoxides (R-S(=O)-R’) and sulfones (R-S(=O)₂-R’).
Reduction: Corresponding sulfides (R-S-R’).
Substitution: Various sulfonium salts depending on the nucleophile used.
Scientific Research Applications
Ethyl(methyl)phenylsulfanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used to study the effects of sulfonium ions on biological systems, including enzyme inhibition and protein modification.
Medicine: Research into the potential therapeutic applications of sulfonium compounds, such as antimicrobial and anticancer agents, is ongoing.
Industry: This compound is used in the development of advanced materials, including non-flammable electrolytes for batteries
Mechanism of Action
The mechanism of action of ethyl(methyl)phenylsulfanium involves its ability to act as an alkylating agent. The positively charged sulfur atom can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can result in the modification of proteins, DNA, and other cellular components, affecting their function and activity .
Comparison with Similar Compounds
Ethyl(methyl)phenylsulfanium can be compared with other sulfonium compounds, such as:
Methyl(phenyl)sulfanium: Similar structure but lacks the ethyl group.
Ethyl(phenyl)sulfanium: Similar structure but lacks the methyl group.
Dimethylsulfanium: Contains two methyl groups instead of ethyl and phenyl groups.
The uniqueness of this compound lies in its combination of ethyl, methyl, and phenyl groups, which can influence its reactivity and applications in different ways compared to its analogs .
Properties
CAS No. |
62357-68-0 |
|---|---|
Molecular Formula |
C9H13S+ |
Molecular Weight |
153.27 g/mol |
IUPAC Name |
ethyl-methyl-phenylsulfanium |
InChI |
InChI=1S/C9H13S/c1-3-10(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3/q+1 |
InChI Key |
HBGZJHZFCQLEGE-UHFFFAOYSA-N |
Canonical SMILES |
CC[S+](C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


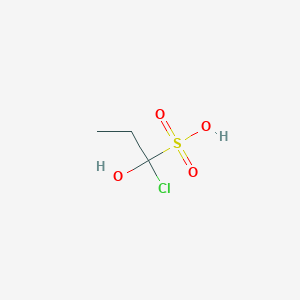
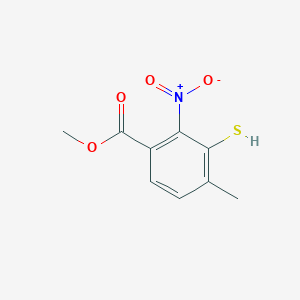
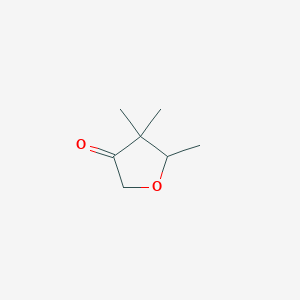
![2-Anilino-5-[phenyl(phenylsulfanyl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B14526021.png)
![4-Amino-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B14526025.png)
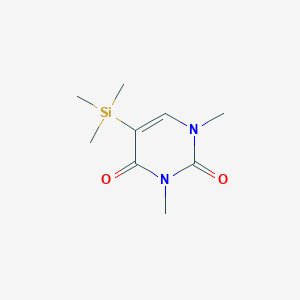
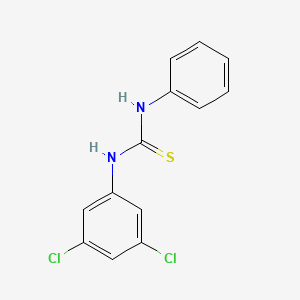
![6-Chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14526056.png)
![(2E)-1-(4-Chlorophenyl)-2-[(4-methylphenyl)imino]ethan-1-one](/img/structure/B14526059.png)
![6-Nitrotetrazolo[1,5-b]pyridazine](/img/structure/B14526064.png)
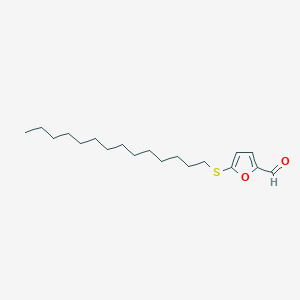
methanone](/img/structure/B14526079.png)
![1-Hexanol, 6-[(1,1-dimethylethyl)thio]-](/img/structure/B14526082.png)
![5-Amino-3-methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14526084.png)
